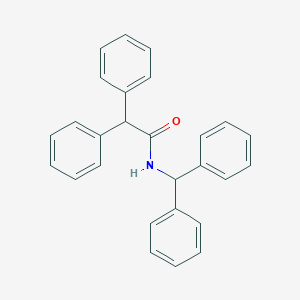
N-benzhydryl-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-2,2-diphenylacetamide, commonly known as benzocaine, is a local anesthetic that is widely used in various fields, including medicine, dentistry, and cosmetics. It is a white, odorless, and tasteless powder that is soluble in organic solvents but insoluble in water. Benzocaine has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Benzocaine acts as a local anesthetic by blocking the voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thereby inhibiting the transmission of pain signals. Benzocaine also has weak effects on potassium channels, calcium channels, and GABA receptors.
Biochemical and Physiological Effects
Benzocaine has been shown to have various biochemical and physiological effects, including reducing the excitability of neurons, decreasing the release of neurotransmitters, and inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Benzocaine has also been reported to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Benzocaine has several advantages as a local anesthetic for lab experiments, including its rapid onset of action, long duration of effect, and low toxicity. However, benzocaine also has several limitations, including its potential to interfere with other experimental procedures, its limited solubility in water, and its potential to cause allergic reactions in some individuals.
将来の方向性
Several future directions for research on benzocaine include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, the exploration of its interactions with other drugs and biomolecules, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of benzocaine as a tool for studying the structure and function of ion channels and other membrane proteins may provide valuable insights into the mechanisms of various physiological processes.
合成法
Benzocaine can be synthesized through the condensation reaction between benzhydryl chloride and ethyl 2-oxo-2-phenylacetate in the presence of sodium ethoxide. The reaction yields N-benzhydryl-2,2-diphenylacetamide, which can be purified through recrystallization from ethanol.
科学的研究の応用
Benzocaine has been used in various scientific research applications, including as a local anesthetic for pain relief in animal models, as a tool for studying the mechanism of action of other drugs, and as a substrate for enzyme assays. Benzocaine is also used as a reference compound in the development and validation of analytical methods for the detection and quantification of local anesthetics in biological matrices.
特性
分子式 |
C27H23NO |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-benzhydryl-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H23NO/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,28,29) |
InChIキー |
QBXRDPJUNOOKIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

![2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)
